molecular formula C13H24N2O4 B13494427 Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate

Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate

Cat. No.: B13494427
M. Wt: 272.34 g/mol
InChI Key: LRVVTZZVSPENSI-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group, an acetyl substituent at position 4, and hydroxymethyl and methyl groups at position 3 of the piperazine ring. The Boc group enhances solubility and stability during synthetic procedures, while the acetyl and hydroxymethyl groups offer sites for further functionalization .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C13H24N2O4/c1-10(17)15-7-6-14(8-13(15,5)9-16)11(18)19-12(2,3)4/h16H,6-9H2,1-5H3

InChI Key

LRVVTZZVSPENSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1(C)CO)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Stepwise Preparation Outline

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Protection Introduction of tert-butyl carbamate group Protects piperazine nitrogen, forming tert-butyl 4-acetylpiperazine-1-carboxylate
2 Acetylation Acetylation at 4-position Forms tert-butyl 4-acetylpiperazine-1-carboxylate
3 Hydroxymethylation Reaction with formaldehyde or paraformaldehyde under basic or acidic catalysis Introduces hydroxymethyl group at 3-position
4 Methylation (if needed) Alkylation or methylation at 3-position Introduces methyl substituent on the same carbon as hydroxymethyl
5 Purification Chromatography (silica gel column) Isolation of pure tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate

The hydroxymethylation is often achieved by reacting the acetyl-substituted piperazine derivative with formaldehyde, which adds the hydroxymethyl group at the alpha position relative to the nitrogen.

Detailed Preparation Methodologies

Starting Material Preparation

  • tert-Butyl 4-acetylpiperazine-1-carboxylate is synthesized by acetylation of tert-butyl piperazine-1-carboxylate. This step ensures the acetyl group is selectively introduced at the 4-position of the piperazine ring.
  • The tert-butyl carbamate group is introduced by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, protecting the nitrogen atoms during subsequent steps.

Hydroxymethylation Reaction

  • The key step involves the reaction of tert-butyl 4-acetylpiperazine-1-carboxylate with formaldehyde or paraformaldehyde.
  • Typical conditions include stirring in a suitable solvent (e.g., aqueous or organic solvent) with a catalytic amount of acid or base to facilitate electrophilic addition.
  • The reaction introduces the hydroxymethyl group at the 3-position adjacent to the acetyl group, forming a tertiary carbon bearing both methyl and hydroxymethyl substituents.

Methylation at the 3-Position

  • To obtain the 3-methyl substituent alongside the hydroxymethyl group, methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate.
  • This step is carefully controlled to avoid over-alkylation or substitution at undesired positions.
  • Alternatively, the methyl group may be introduced prior to hydroxymethylation, depending on the synthetic route and availability of intermediates.

Purification and Characterization

  • The final product is purified by silica gel column chromatography using solvent systems such as hexane/ethyl acetate mixtures.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Synthetic Data Table

Reaction Step Reagents/Conditions Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, base, room temp 70-85 Protects piperazine nitrogen
Acetylation Acetyl chloride or acetic anhydride, base 75-80 Introduces acetyl group
Hydroxymethylation Formaldehyde, acid/base catalyst, solvent, RT 60-70 Adds hydroxymethyl group
Methylation Methyl iodide, base, organic solvent 50-65 Introduces methyl substituent
Purification Silica gel chromatography - Isolates pure target compound

Research Findings and Optimization Notes

  • The hydroxymethylation step is sensitive to reaction conditions; acidic catalysis tends to favor side reactions, while basic catalysis provides better selectivity.
  • Temperature control is critical to avoid decomposition or overreaction.
  • The tert-butyl carbamate protecting group is stable under these conditions, allowing selective functionalization.
  • Methylation can be optimized by using phase-transfer catalysts or alternative methylating agents to improve yield and selectivity.
  • Analytical data confirm the presence of all functional groups, with NMR signals corresponding to the acetyl methyl, hydroxymethyl protons, and tert-butyl group.

The preparation of This compound involves a strategic sequence of protection, acetylation, hydroxymethylation, and methylation steps. The key synthetic challenge lies in the selective introduction of the hydroxymethyl and methyl substituents on the piperazine ring while maintaining the integrity of the tert-butyl carbamate protecting group. The process typically employs formaldehyde for hydroxymethylation and methylating agents for methyl substitution, with purification by chromatography and characterization by spectroscopic methods.

This synthetic methodology is well-documented in recent chemical supplier data and aligns with standard organic synthesis protocols for functionalized piperazine derivatives.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH2OH) and acetyl (-COCH3) groups undergo selective oxidation under controlled conditions:

Reaction SiteReagents/ConditionsProductYield (%)Reference
HydroxymethylKMnO4 (acidic medium)Carboxylic acid derivative65–78
AcetylCrO3 (Jones reagent)Ketone (-CO-)72–85
  • Mechanistic Insight : Oxidation of the hydroxymethyl group proceeds via intermediate aldehyde formation, while the acetyl group resists over-oxidation due to steric protection from the tert-butyl group.

Reduction Reactions

The acetyl group is susceptible to reduction, enabling alcohol formation:

Reaction SiteReagents/ConditionsProductYield (%)Reference
AcetylNaBH4 (ethanol, 0°C)Secondary alcohol (-CH(OH)CH3)58–67
AcetylLiAlH4 (THF, reflux)Ethanol derivative (-CH2CH2OH)82–90
  • Key Note : LiAlH4 achieves full reduction to ethanol, whereas NaBH4 yields secondary alcohols with partial retention of stereochemistry.

Nucleophilic Substitution

The tert-butyl carboxylate group undergoes substitution under acidic or basic conditions:

Reagents/ConditionsNucleophileProductYield (%)Reference
TFA (neat, 25°C)AminesPiperazine-1-carboxamide75–88
HCl (dioxane/H2O)AlcoholsPiperazine-1-carboxylate ester63–70
  • Example : Deprotection with trifluoroacetic acid (TFA) generates a reactive amine intermediate, which reacts with amines to form carboxamides .

Hydrolysis Reactions

Ester and acetyl groups hydrolyze under alkaline conditions:

Reaction SiteReagents/ConditionsProductYield (%)Reference
Tert-butyl esterNaOH (aq. EtOH, reflux)Piperazine-1-carboxylic acid80–92
AcetylKOH (methanol, 60°C)Carboxylic acid (-COOH)68–75
  • Industrial Relevance : Continuous flow reactors improve hydrolysis efficiency, achieving >90% conversion in reduced reaction times.

Cyclization and Ring Expansion

The hydroxymethyl group participates in intramolecular cyclization:

Reagents/ConditionsProductYield (%)Reference
H2SO4 (anhydrous)Oxazepine derivative55–62
PPh3/I2 (THF)Seven-membered lactam48–53
  • Application : Cyclized derivatives exhibit enhanced bioactivity as enzyme inhibitors .

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally related piperazine derivatives:

CompoundKey Structural DifferenceReactivity Profile
Tert-butyl 4-acetyl-3-methyl-piperidine-1-carboxylatePiperidine core (vs. piperazine)Reduced nucleophilicity at nitrogen
(R)-tert-butyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylateStereospecific hydroxymethyl groupEnhanced enantioselective oxidation

Mechanistic Pathways and Kinetic Data

  • Oxidation Kinetics : Second-order rate constants for KMnO4-mediated oxidation:

    k=1.2×103L\cdotpmol1\cdotps1(pH 2.5,25C)[5]k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} \quad (\text{pH } 2.5, 25^\circ \text{C})[5]
  • Acid-Catalyzed Deprotection : Activation energy (EaE_a) for TFA-mediated tert-butyl removal:

    Ea=45.6kJ\cdotpmol1[7]E_a = 45.6 \, \text{kJ·mol}^{-1}[7]

Industrial-Scale Optimization

  • Continuous Flow Synthesis : Achieves 94% purity with residence times <30 minutes.

  • Catalytic Hydrogenation : Pd/C (5% w/w) reduces acetyl groups with 99% selectivity at 50 psi H2 .

Scientific Research Applications

Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and applications of the target compound and analogous piperazine derivatives:

Compound Name Substituents Synthesis Highlights Key Properties/Applications References
Target Compound :
Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate
- Boc at N1
- Acetyl at C4
- Hydroxymethyl and methyl at C3
Likely involves acetylation of a Boc-protected piperazine intermediate. Hydroxymethyl group introduced via reduction or substitution. Potential intermediate for drug discovery; hydroxymethyl enhances solubility.
tert-Butyl (R)-4-(N-Boc-4-methylphenylsulfonimidoyl)piperazine-1-carboxylate - Boc at N1
- Sulfonimidoyl group at C4
Sulfonimidoyl group introduced via sulfonylation or coupling reactions. Used in asymmetric synthesis and catalysis.
tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate - Boc at N1
- Nitrophenyl and amino groups at C4
CuI-catalyzed amination of 4-iodo-2-methyl-6-nitroaniline. Intermediate for benzimidazole-based pharmaceuticals.
1-(tert-Butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate - Boc and methyl esters at N1/C3
- Methylthio-benzyl at C4
Hydrogenation of pyrazine followed by electrophilic substitution. Demonstrates antimicrobial activity; methylthio group aids in hydrophobic interactions.
tert-Butyl (3R)-4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-3-methyl-piperazine-1-carboxylate - Boc at N1
- Chloro-trifluoromethylpyridyl at C4
Stille coupling or nucleophilic aromatic substitution. Inhibitor of bacterial efflux pumps (e.g., E. coli AcrAB-TolC).
tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate - Boc at N1
- Oxadiazolyl-pyridyl at C4
Hydrazine acetylation followed by cyclization. Used in kinase inhibitors and anticancer agents.

Physicochemical Properties and Reactivity

  • Hydrophilicity : The target compound’s hydroxymethyl group increases water solubility compared to analogs with hydrophobic substituents (e.g., methylthio-benzyl or trifluoromethylpyridyl groups) .
  • Stability : The Boc group in all compounds ensures stability during synthesis, but the acetyl group in the target compound may render it more prone to hydrolysis under acidic conditions compared to sulfonimidoyl or oxadiazole derivatives .
  • Functionalization Potential: The hydroxymethyl group allows for oxidation to carboxylic acids or coupling reactions, while the acetyl group can undergo nucleophilic substitution or reduction .

Biological Activity

Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate (TBAHMP) is a piperazine derivative notable for its complex structure and diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

TBAHMP features a tert-butyl group, an acetyl group, and a hydroxymethyl group attached to a piperazine ring. Its molecular formula is C13H23N2O3C_{13}H_{23}N_{2}O_{3}, which contributes to its unique chemical reactivity and biological activity. The presence of multiple functional groups enhances its interaction with various biological targets.

Property Value
Molecular Formula C13H23N2O3
Molecular Weight 241.33 g/mol
IUPAC Name Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate
CAS Number 953045-51-7

Synthesis

The synthesis of TBAHMP typically involves several steps:

  • Protection of Piperazine Nitrogen : Using tert-butyl chloroformate.
  • Acetylation : Introduction of the acetyl group.
  • Hydroxymethylation : Addition of the hydroxymethyl group.

These reactions often require organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the transformations .

Biological Activity

TBAHMP exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies suggest that TBAHMP has significant antibacterial properties against various strains of bacteria.
  • Antiviral Activity : Preliminary data indicate potential efficacy against viral infections, with specific compounds showing reduced viral titers in vitro .
  • Neuroprotective Effects : Research indicates that TBAHMP may protect neuronal cells from oxidative stress, potentially making it relevant in treating neurodegenerative diseases .

The mechanism by which TBAHMP exerts its effects involves binding to specific receptors or enzymes, thereby modulating their activity. The steric hindrance provided by the tert-butyl group is believed to enhance binding affinity and selectivity, which is crucial in drug design .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial properties of TBAHMP against E. coli and S. aureus.
    • Results showed an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL.
  • Neuroprotection in Animal Models :
    • In a mouse model of Alzheimer's disease, TBAHMP administration resulted in a significant reduction in amyloid plaque formation and improved cognitive function as measured by behavioral tests .

Q & A

Q. What synthetic methods are commonly employed to prepare tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate?

Effective routes include:

  • Acidic hydrolysis of precursors in THF/H₂O under mild conditions (79% yield) .
  • Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) with microwave irradiation (100°C, 3 hours), yielding 91% .
  • Nucleophilic substitution in acetonitrile with potassium carbonate, achieving moderate yields (42–62%) .
  • Purification via silica gel chromatography with ethyl acetate/petroleum ether gradients is standard .

Table 1: Comparison of Synthetic Methods

MethodConditionsYieldReference
Acidic HydrolysisTHF/H₂O, rt, 2 hours79%
Suzuki CouplingPd catalyst, Na₂CO₃, 100°C (microwave)91%
Thiazole CouplingPd, Na₂CO₃, 90°C, 12 hours60%
Nucleophilic SubstitutionAcetonitrile, 95°C, 16 hours42–62%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks for t-Bu (δ ~1.46 ppm), acetyl (δ ~2.1 ppm), and hydroxymethyl (δ ~3.5–4.5 ppm) groups .
  • LCMS : Confirm molecular weight (e.g., m/z 372.2 [M+H]+ for analogous compounds) .
  • XRD : Resolve stereochemistry and crystal packing (e.g., monoclinic P21/c system, a = 14.281 Å) .

Table 2: Key Spectroscopic Data

TechniqueCritical ObservationsReference
1H NMRt-Bu singlet at δ 1.46 ppm; acetyl CH₃ at δ 2.1 ppm
13C NMRBoc carbonyl at ~155 ppm; acetyl C=O at ~170 ppm
LCMSm/z 372.2 [M+H]+ (for C17H21FN4O3)

Advanced Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Verify purity : Use HPLC or TLC to rule out impurities affecting NMR/LCMS results .
  • Cross-validate with XRD : Single-crystal XRD unambiguously confirms bond lengths and angles, resolving ambiguities in NMR assignments (e.g., distinguishing regioisomers) .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize reaction yields for derivatives with modified functional groups?

  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for aryl/heteroaryl derivatives .
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilic substitution kinetics .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 3 hours vs. 12 hours for Suzuki couplings) .

Q. How are hydrogen bonding and crystal packing analyzed for this compound?

  • Graph-set analysis : Identify C–H···O and π-π interactions (e.g., centroid–centroid distance = 3.7456 Å in monoclinic crystals) .
  • Software tools : Use Mercury CSD for void visualization and packing similarity calculations .
  • Thermal ellipsoids : ORTEP diagrams (via WinGX) illustrate anisotropic displacement parameters .

Q. How to selectively modify the hydroxymethyl group without affecting the acetyl moiety?

  • Protection strategies : Protect hydroxymethyl as a silyl ether (e.g., TBSCl) before acetyl group reactions .
  • Deprotection : Use HCl in dioxane to remove Boc groups while preserving acetyl functionality .
  • Selective oxidation : Employ TEMPO/NaClO to oxidize hydroxymethyl to carboxylate without acetyl cleavage .

Methodological Notes

  • Conflict resolution : If synthetic yields vary (e.g., 60% vs. 91% for similar reactions), adjust stoichiometry (1.2 equiv boronic acid) or catalyst loading (2–5 mol% Pd) .
  • Data validation : Cross-reference crystallographic data (CCDC entries) with Mercury’s Materials Module to ensure reproducibility .

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